![molecular formula C18H16FN3O2S B2792505 N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351612-01-5](/img/structure/B2792505.png)
N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, commonly known as FLAMMAZINE, is a potent pharmaceutical compound that has been used for the treatment of various bacterial infections. This compound belongs to the class of sulfonamide antibiotics and has been found to be effective against a wide range of gram-positive and gram-negative bacteria.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves the reaction of 3-acetylphenylamine with 4-fluorobenzo[d]thiazol-2-ylmethylamine, followed by acetylation of the resulting product.
Starting Materials
3-acetylphenylamine, 4-fluorobenzo[d]thiazol-2-ylmethylamine, acetic anhydride, pyridine, sodium bicarbonate, ethyl acetate, wate
Reaction
Step 1: 3-acetylphenylamine is reacted with 4-fluorobenzo[d]thiazol-2-ylmethylamine in the presence of sodium bicarbonate in ethyl acetate to form N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide., Step 2: The resulting product is then acetylated using acetic anhydride and pyridine to form the final compound, N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide.
作用机制
The mechanism of action of FLAMMAZINE involves the inhibition of bacterial dihydropteroate synthase, an enzyme that is involved in the synthesis of folic acid, an essential component for bacterial growth and survival. By inhibiting this enzyme, FLAMMAZINE prevents the synthesis of folic acid, leading to the death of the bacterial cells.
生化和生理效应
FLAMMAZINE has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory disorders such as rheumatoid arthritis and asthma. It has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of FLAMMAZINE is its broad-spectrum antibacterial activity, which makes it a valuable tool for researchers studying bacterial infections. However, its use is limited by its potential toxicity and the development of bacterial resistance, which can limit its effectiveness over time.
未来方向
There are several future directions for the research and development of FLAMMAZINE. One potential area of research is the development of new derivatives of FLAMMAZINE that have improved antibacterial activity and reduced toxicity. Another area of research is the investigation of FLAMMAZINE's potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, researchers can explore the potential use of FLAMMAZINE in combination with other antibiotics to overcome bacterial resistance.
科学研究应用
FLAMMAZINE has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and many others. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and inflammatory disorders.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11(23)12-5-3-6-13(9-12)20-16(24)10-22(2)18-21-17-14(19)7-4-8-15(17)25-18/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXORHNLPTJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

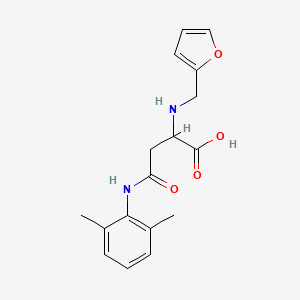
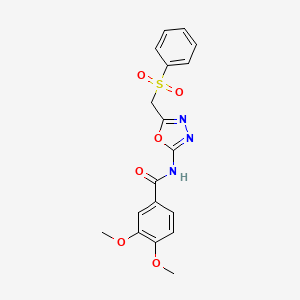
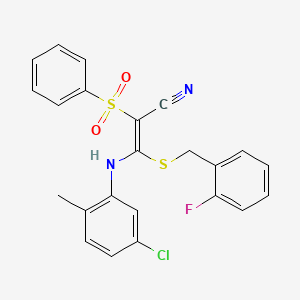
![2,4-Dimethyl-6-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2792429.png)
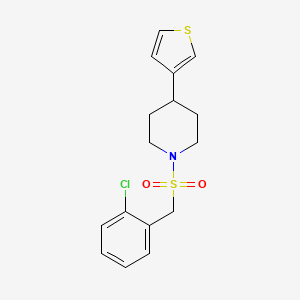
![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)
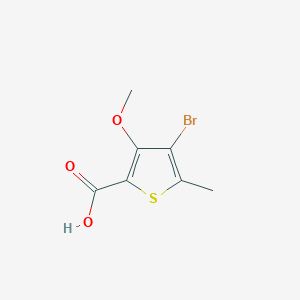
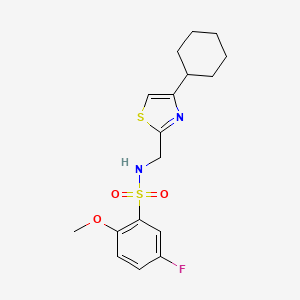
![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
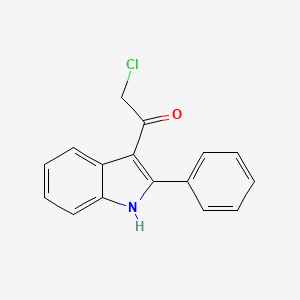
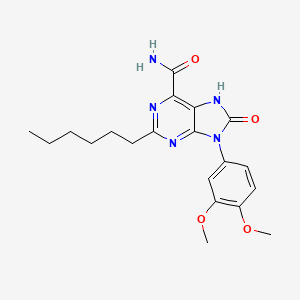
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2792443.png)
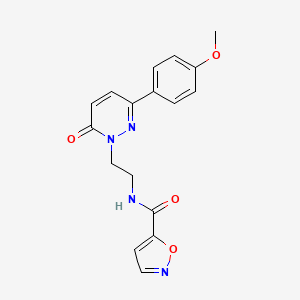
![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)